molecular formula C11H17NO B1366922 2-(3-Methoxyphenyl)-2-methylpropan-1-amine CAS No. 60812-46-6

2-(3-Methoxyphenyl)-2-methylpropan-1-amine

Cat. No. B1366922
CAS RN: 60812-46-6
M. Wt: 179.26 g/mol
InChI Key: LEQBGWPHAHMWCW-UHFFFAOYSA-N
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Description

“2-(3-Methoxyphenyl)-2-methylpropan-1-amine” is a chemical compound. It is also known by other names such as 3-Methoxyphenethylamine . It has a molecular formula of C9H13NO . This compound is used in various chemical reactions and has several applications in the field of organic synthesis .

Scientific Research Applications

Metabolic and Chemical Studies

  • O-Demethylation : Research conducted by Zweig and Castagnoli (1977) explored the in vitro O-demethylation of methoxylated 1-phenyl-2-aminopropanes, examining metabolites with similarities to the sympatholytic agent "6-hydroxydopamine" (Zweig & Castagnoli, 1977).

  • Catalytic Amination : A study by Bassili and Baiker (1990) investigated the amination of 1-methoxy-2-propanol over silica-supported nickel, demonstrating the potential for producing 2-amino-1-methoxypropane with high selectivity (Bassili & Baiker, 1990).

Structural and Synthesis Research

  • Synthesis of Chiral Ligands : A 2008 study by Yang, Hirose, and Zhang focused on the synthesis of novel chiral tridentate aminophenol ligands, highlighting the use of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine in achieving high yield and enantioselectivity for diethylzinc additions to aldehydes (Yang, Hirose, & Zhang, 2008).

  • Gas Chromatographic Analysis : Noggle, Clark, and Deruiter (1995) explored the synthesis of methamphetamine from allylbenzene using gas chromatography-mass spectrometry, highlighting the role of related compounds in analytical chemistry (Noggle, Clark, & Deruiter, 1995).

Pharmacological and Biological Research

  • Monoamine Oxidase Inhibiting Activity : Ferguson and Keller (1975) investigated the monoamine oxidase inhibiting activity of 4-methoxy-beta-hydroxyphenethylamines, a related class of compounds, indicating the potential pharmacological relevance of similar structures (Ferguson & Keller, 1975).

  • Antifeedant Activity : Chattopadhyay et al. (2004) synthesized 3-(4-methoxyphenyl)-1-methylpropylamine from betuligenol, noting its significant growth inhibition and antifeedant activity, demonstrating its potential in biological applications (Chattopadhyay et al., 2004).

properties

IUPAC Name

2-(3-methoxyphenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,8-12)9-5-4-6-10(7-9)13-3/h4-7H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQBGWPHAHMWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484205
Record name 2-(3-Methoxyphenyl)-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-2-methylpropan-1-amine

CAS RN

60812-46-6
Record name 2-(3-Methoxyphenyl)-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methoxyphenyl)-2-methylpropan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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